molecular formula C9H11ClN2O2 B13136591 Ethyl(5-(chloromethyl)pyridin-3-yl)carbamate

Ethyl(5-(chloromethyl)pyridin-3-yl)carbamate

Cat. No.: B13136591
M. Wt: 214.65 g/mol
InChI Key: IJILIAAEMFDKDR-UHFFFAOYSA-N
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Description

Ethyl(5-(chloromethyl)pyridin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyridine ring substituted with a chloromethyl group at the 5-position and an ethyl carbamate group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(5-(chloromethyl)pyridin-3-yl)carbamate typically involves the reaction of 5-(chloromethyl)pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

5-(Chloromethyl)pyridine+Ethyl chloroformateBaseThis compound\text{5-(Chloromethyl)pyridine} + \text{Ethyl chloroformate} \xrightarrow{\text{Base}} \text{this compound} 5-(Chloromethyl)pyridine+Ethyl chloroformateBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl(5-(chloromethyl)pyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the carbamate group can yield the corresponding amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of primary amines.

Scientific Research Applications

Ethyl(5-(chloromethyl)pyridin-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl(5-(chloromethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Ethyl(5-(chloromethyl)pyridin-3-yl)carbamate can be compared with other similar compounds, such as:

    Ethyl pyridin-3-ylcarbamate: Lacks the chloromethyl group, resulting in different reactivity and applications.

    5-(Chloromethyl)pyridin-3-ylcarbamate: Similar structure but without the ethyl group, affecting its solubility and biological activity.

    N-(5-Chloromethylpyridin-3-yl)carbamate: Different substitution pattern, leading to variations in chemical properties and uses.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

ethyl N-[5-(chloromethyl)pyridin-3-yl]carbamate

InChI

InChI=1S/C9H11ClN2O2/c1-2-14-9(13)12-8-3-7(4-10)5-11-6-8/h3,5-6H,2,4H2,1H3,(H,12,13)

InChI Key

IJILIAAEMFDKDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CN=CC(=C1)CCl

Origin of Product

United States

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